Methanol, tris(p-nitrophenyl)-
Description
Contextualization within Trinitrophenylmethane and Triphenylmethanol (B194598) Derivatives Research
Methanol (B129727), tris(p-nitrophenyl)- is structurally a derivative of triphenylmethanol . chemicalbook.com Triphenylmethanol itself is a classic aromatic alcohol that serves as a foundational structure for a wide array of derivatives, including many important dyes and useful laboratory reagents. chemicalbook.comnih.gov The core triphenylmethyl (or "trityl") framework is known for its steric bulk and the ability of its cation to be stabilized by resonance. nih.gov Research into triphenylmethanol derivatives is extensive, exploring their synthesis and application as acid-base indicators, protecting groups, and building blocks for functional materials. scirp.orgresearchgate.netscirp.orgrsc.org Methanol, tris(p-nitrophenyl)- fits squarely within this research domain, with its three nitro-substituted phenyl rings offering a platform to study the impact of strong electron-withdrawing groups on the properties of the triphenylmethanol core. ontosight.ai
The compound can also be contextualized in relation to tris(4-nitrophenyl)methane (B11954918) . nih.gov The latter is the parent hydrocarbon, lacking the hydroxyl group of the methanol derivative. The conversion between such methane (B114726) and methanol derivatives is a fundamental transformation in organic chemistry. Research on tris(4-nitrophenyl)methane is relevant as it provides insights into the synthesis and reactivity of the shared tris(4-nitrophenyl)methyl moiety. researchgate.net The deprotonation of tris(4-nitrophenyl)methane, for instance, leads to a highly colored carbanion, highlighting the significant electronic effects of the three nitro groups. researchgate.net
Historical and Current Trajectories in Scholarly Investigations of Aromatic Nitro-Substituted Alcohols
The study of aromatic nitro compounds has a long and rich history in organic chemistry, dating back over 150 years to the development of nitration reactions using nitric and sulfuric acids. nih.gov These compounds have been crucial as intermediates in the synthesis of dyes, explosives, and pharmaceuticals. nih.govmdpi.com The introduction of a nitro group into an aromatic ring is a powerful synthetic tool, as the nitro group can be readily converted into other functional groups. nih.gov
The synthesis of nitro-substituted alcohols, specifically, has historical roots in reactions like the Henry reaction (or nitro-aldol reaction), discovered in 1895, which forms β-nitro alcohols. wikipedia.org This classic carbon-carbon bond-forming reaction has been continuously developed and modified, with modern research focusing on stereoselective methods to produce specific isomers. wikipedia.org
Current research into aromatic nitro-substituted alcohols is driven by their potential in materials science and medicinal chemistry. The strong electron-withdrawing nature of the nitro group makes these compounds interesting for applications in nonlinear optics and as components of photoresponsive materials. ontosight.ainih.gov In recent years, there has been a significant push towards developing greener and more selective methods for the synthesis of aromatic nitro compounds to minimize environmental impact. conicet.gov.ar Furthermore, the bioreductive properties of nitroaromatic compounds have led to their investigation as hypoxia-activated prodrugs in cancer therapy. mdpi.com The biotransformation of nitro compounds into aromatic alcohols by microorganisms is also an area of active investigation, representing a sustainable approach to chemical synthesis. conicet.gov.ar
Elucidating the Academic Significance and Research Landscape of Methanol, tris(p-nitrophenyl)-
The academic significance of Methanol, tris(p-nitrophenyl)- stems primarily from its unique photophysical and electronic properties, which make it a valuable subject for research in materials science and nonlinear optics. ontosight.ai The molecule's structure, with its propeller-like arrangement of three nitro-substituted phenyl rings, gives rise to interesting behaviors that are actively being explored for technological applications. ontosight.ai
The key areas of research interest for this compound include:
Nonlinear Optics (NLO): Materials with NLO properties are crucial for technologies like optical data storage and optical limiting. The significant electron-withdrawing character of the nitro groups in Methanol, tris(p-nitrophenyl)- contributes to a large molecular hyperpolarizability, a key requirement for NLO materials. ontosight.ainih.gov
Photoresponsive Materials: The compound's response to light makes it a candidate for use in optical data storage systems, where information can be written and read using light. ontosight.ai
Materials Science: Broader studies on the synthesis, characterization, and functionalization of Methanol, tris(p-nitrophenyl)- and related molecules contribute to a deeper understanding of molecular materials and their potential in electronics and photonics. ontosight.ai
The research landscape for Methanol, tris(p-nitrophenyl)- involves both experimental synthesis and characterization as well as theoretical studies to understand its structure-property relationships. While it holds promise, challenges related to its synthesis and stability need to be addressed for its practical integration into devices. ontosight.ai Ongoing research continues to explore its potential and the properties of its derivatives. ontosight.ai
Chemical Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(4-nitrophenyl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O7/c23-19(13-1-7-16(8-2-13)20(24)25,14-3-9-17(10-4-14)21(26)27)15-5-11-18(12-6-15)22(28)29/h1-12,23H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITHLMCGSJCNMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)[N+](=O)[O-])(C3=CC=C(C=C3)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208280 | |
| Record name | Tris(4-nitrotriphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
596-48-5 | |
| Record name | Tris(4-nitrotriphenyl)methanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000596485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanol, tris(p-nitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87329 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tris(4-nitrotriphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40208280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Strategies for Methanol, Tris P Nitrophenyl
Overview of Established and Emerging Synthetic Routes to Tris(nitrophenyl)methanols
The most documented synthetic pathway to the immediate precursor of the title compound, tris(4-nitrophenyl)methane (B11954918), involves a three-step process starting from basic aromatic precursors sciencemadness.org. This established route highlights a common strategy in complex organic synthesis: building the carbon framework before introducing sensitive or reactive functional groups.
The established sequence proceeds as follows:
Formation of Triphenylmethanol (B194598): A Grignard reaction is employed to create the tertiary alcohol, triphenylmethanol. This involves reacting phenylmagnesium bromide with an appropriate carbonyl compound like ethyl benzoate (B1203000) sciencemadness.org.
Reduction to Triphenylmethane (B1682552): The resulting triphenylmethanol is then reduced to the parent hydrocarbon, triphenylmethane. This step is crucial as the hydroxyl group can be sensitive to the harsh conditions of the subsequent nitration step.
Electrophilic Nitration: The triphenylmethane is subjected to mixed-acid nitration to introduce the three nitro groups at the para positions of the phenyl rings, yielding tris(4-nitrophenyl)methane sciencemadness.org.
The final conversion of tris(4-nitrophenyl)methane to Methanol (B129727), tris(p-nitrophenyl)- involves the oxidation of the tertiary C-H bond. While this is the logical final step, specific, high-yield methods for this particular transformation are not widely reported in foundational literature, representing a point of synthetic challenge.
Emerging or alternative routes, such as the Grignard reaction using nitrated precursors (e.g., reacting p-nitrophenylmagnesium bromide with a di(p-nitrophenyl) ketone), are theoretically plausible but complicated by the incompatibility of the nitro group with the highly basic Grignard reagent.
Precursor Chemistry and Strategic Functionalization for Targeted Synthesis
The success of the synthesis relies heavily on the chemistry of its precursors and the strategic timing of functional group introduction.
Initial Precursors: The synthesis begins with simple, commercially available chemicals. Bromobenzene (B47551) is used to generate the Grignard reagent, phenylmagnesium bromide. Ethyl benzoate serves as the electrophilic carbonyl source for the Grignard attack sciencemadness.org. Anhydrous solvents like tetrahydrofuran (B95107) (THF) or diethyl ether are critical to prevent the quenching of the highly reactive organometallic intermediate sciencemadness.org.
Intermediate Precursors:
Triphenylmethanol (519-73-3): This tertiary alcohol is the first key intermediate. Its formation from phenylmagnesium bromide and ethyl benzoate builds the essential triphenylmethyl carbon skeleton.
Tris(4-nitrophenyl)methane (603-49-6): This is the direct precursor to the final product. Its synthesis involves the strategic functionalization of triphenylmethane via electrophilic aromatic substitution. The use of a mixed acid, typically a combination of nitric acid and sulfuric acid, provides the nitronium ion (NO₂⁺) necessary for the reaction sciencemadness.orgnih.gov. The triphenylmethyl substituent directs the incoming nitro groups to the para positions of the three phenyl rings.
Reaction Mechanism Elucidation in Preparative Pathways
Understanding the reaction mechanisms is key to controlling the synthesis.
Grignard Reaction: The formation of triphenylmethanol begins with the nucleophilic addition of the phenyl group from phenylmagnesium bromide to the electrophilic carbonyl carbon of ethyl benzoate. This forms a tetrahedral intermediate which, being unstable, eliminates an ethoxide ion to yield benzophenone (B1666685). A second equivalent of the Grignard reagent then attacks the benzophenone in another nucleophilic addition step. The resulting magnesium alkoxide is then protonated during an acidic workup (e.g., with HCl) to yield the final triphenylmethanol product sciencemadness.org.
Electrophilic Nitration: The nitration of triphenylmethane is a classic example of electrophilic aromatic substitution. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The electron-rich phenyl rings of triphenylmethane then attack the nitronium ion, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. A base (like water or HSO₄⁻) then removes a proton from the carbon bearing the new nitro group, restoring aromaticity to the ring. This process is repeated on all three phenyl rings.
Optimization of Reaction Conditions for Laboratory-Scale Research Yields and Purity
Careful control of reaction parameters is essential for maximizing yield and purity at each stage of the synthesis.
Grignard Reaction Optimization: The formation of the Grignard reagent is highly sensitive to moisture and must be conducted under strictly anhydrous conditions. The reaction is exothermic, and temperature control is vital. The addition of bromobenzene should be controlled to maintain a gentle reflux sciencemadness.org. A small crystal of iodine is often used as an initiator to activate the magnesium surface. For the reaction with ethyl benzoate, maintaining the temperature around 50°C and allowing sufficient reaction time (e.g., one hour post-addition) ensures complete conversion sciencemadness.org.
Reduction and Nitration Optimization: In the reduction of triphenylmethanol, using acetic acid as a solvent and heating to 60°C helps to dissolve the reactants and drive the reaction forward sciencemadness.org. For the nitration of triphenylmethane, temperature control is paramount to prevent over-nitration or decomposition. The reaction is typically performed at low temperatures, and the mixed acid is added slowly to the substrate solution. The table below summarizes typical conditions for the synthesis of the precursor, tris(4-nitrophenyl)methane.
Table 1: Reaction Parameters for the Synthesis of Tris(4-nitrophenyl)methane Precursor
| Step | Key Reagents | Solvent | Temperature | Key Observations/Controls | Reported Yield |
|---|---|---|---|---|---|
| 1. Triphenylmethanol Synthesis | Magnesium, Bromobenzene, Ethyl Benzoate | Anhydrous THF | ~50 °C | Control exotherm with cold water bath; use iodine initiator. | ~38% (recrystallized) sciencemadness.org |
| 2. Triphenylmethane Reduction | Triphenylmethanol, Hypophosphorous Acid, Iodine | Acetic Acid | 60 °C | Heating aids dissolution and reaction rate. | Near Quantitative (crude) sciencemadness.org |
| 3. Nitration | Triphenylmethane, Nitric Acid, Sulfuric Acid | Excess Acetic Acid | Cooling Required | Slow addition of nitrating agent to control exotherm. | Not specified sciencemadness.org |
Purification at each step is critical. Triphenylmethanol can be purified by recrystallization from isopropyl alcohol to remove byproducts like biphenyl (B1667301) sciencemadness.org. The final tris(4-nitrophenyl)methane product is typically isolated by filtration after precipitation from the reaction mixture.
Advanced Spectroscopic and Structural Elucidation of Methanol, Tris P Nitrophenyl
Vibrational Spectroscopy Applications for Bond Characterization (e.g., FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups and characterizing the bonding within a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a unique "fingerprint" of the compound.
For Methanol (B129727), tris(p-nitrophenyl)-, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The most prominent of these would be the strong symmetric and asymmetric stretching vibrations of the nitro groups (NO₂), typically observed in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The presence of the hydroxyl (-OH) group would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of hydrogen-bonded O-H stretching.
The aromatic nature of the three p-nitrophenyl rings would be confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations within the aromatic ring, which typically appear in the 1400-1600 cm⁻¹ region. The C-N stretching vibration of the nitroaromatic system would also be present.
Expected FT-IR Absorption Bands for Methanol, tris(p-nitrophenyl)-
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (hydrogen-bonded) | 3200-3600 | Broad, Strong |
| Aromatic C-H Stretch | >3000 | Medium to Weak |
| Asymmetric NO₂ Stretch | 1500-1560 | Strong |
| Aromatic C=C Stretch | 1400-1600 | Medium to Weak |
| Symmetric NO₂ Stretch | 1300-1370 | Strong |
| C-O Stretch | 1000-1250 | Medium |
Nuclear Magnetic Resonance Spectroscopy for Comprehensive Molecular Architecture Elucidation (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: The proton NMR spectrum of Methanol, tris(p-nitrophenyl)- is anticipated to show distinct signals for the aromatic protons and the hydroxyl proton. Due to the symmetrical nature of the three p-nitrophenyl groups, the aromatic protons would likely appear as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The electron-withdrawing nitro groups would deshield these protons, causing them to resonate at a lower field (higher ppm values). The single hydroxyl proton would appear as a singlet, and its chemical shift could vary depending on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide complementary information. It would be expected to show signals for the four distinct types of carbon atoms in the aromatic rings, the carbon atom to which the nitro group is attached, and the central carbinol carbon. The chemical shifts of the aromatic carbons would be influenced by the electron-withdrawing nitro groups.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecular formula of Methanol, tris(p-nitrophenyl)- is C₁₉H₁₃N₃O₇, with a calculated molecular weight of approximately 395.33 g/mol . guidechem.com
In a mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 395. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH), water (H₂O), and nitro groups (-NO₂). The stability of the resulting triphenylmethyl carbocation would likely lead to a prominent fragment. Analysis of the isotopic pattern of the molecular ion peak would further confirm the elemental composition.
Electronic Absorption and Emission Spectroscopy for Chromophoric Analysis (e.g., UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic transitions within a molecule and are particularly useful for analyzing compounds with chromophores. The three p-nitrophenyl groups in Methanol, tris(p-nitrophenyl)- are strong chromophores, meaning they absorb light in the ultraviolet-visible region.
The UV-Vis spectrum is expected to show strong absorption bands characteristic of the nitrophenyl groups. The electronic transitions would likely be of the π → π* type within the aromatic system. The position and intensity of these bands provide information about the extent of conjugation and the electronic structure of the molecule. The photoresponsive properties of tris(4-nitrophenyl)methanol suggest its potential use in optical data storage and nonlinear optical devices. ontosight.ai
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. While many aromatic compounds fluoresce, the presence of nitro groups, which are known to be fluorescence quenchers, may result in weak or no fluorescence for Methanol, tris(p-nitrophenyl)-.
X-ray Crystallography for Solid-State Molecular and Supramolecular Structural Determination
Computational Chemistry and Theoretical Investigations of Methanol, Tris P Nitrophenyl
Density Functional Theory (DFT) for Ground State Electronic Structure and Geometrical Optimization
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the ground state electronic structure and optimize the geometry of molecules. This analysis would typically involve calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For tris(p-nitrophenyl)methanol, a DFT study would provide insights into the spatial arrangement of the three p-nitrophenyl groups around the central carbon atom and the orientation of the hydroxyl group. This information is fundamental to understanding the molecule's stability and its interactions with its environment. Despite the utility of this method, specific optimized geometrical data for tris(p-nitrophenyl)methanol is not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior Modeling
To understand the optical and photophysical properties of tris(p-nitrophenyl)methanol, Time-Dependent Density Functional Theory (TD-DFT) would be the computational method of choice. This approach is used to model the behavior of a molecule when it absorbs light, leading to electronic excitations. A TD-DFT analysis would yield crucial data such as excitation energies, oscillator strengths (which relate to the intensity of absorption peaks), and the nature of the electronic transitions (e.g., n -> π* or π -> π*). This data is essential for interpreting experimental UV-Vis absorption spectra and understanding the molecule's potential in applications like optical data storage. However, specific TD-DFT results for this compound are not documented in the available research.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction and Electronic Transitions
Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. An FMO analysis of tris(p-nitrophenyl)methanol would calculate the energies of the HOMO and LUMO and map their distribution across the molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and its electronic transport properties. The locations of the HOMO and LUMO would indicate the likely sites for nucleophilic and electrophilic attack, respectively. This detailed analysis has not been published for tris(p-nitrophenyl)methanol.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Intermolecular Interactions
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It highlights regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For tris(p-nitrophenyl)methanol, an MEP map would likely show negative potential around the nitro groups and the oxygen atom of the hydroxyl group, indicating these as sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. This information is vital for predicting how the molecule will interact with other molecules and its environment. A specific MEP analysis for this compound is not available.
Prediction and Analysis of Nonlinear Optical (NLO) Properties
The interest in tris(p-nitrophenyl)methanol for nonlinear optical (NLO) applications stems from its expected large molecular hyperpolarizability, a measure of its NLO response. Computational methods are frequently used to predict NLO properties, including the static and dynamic polarizability (α) and the first and second hyperpolarizabilities (β and γ). These calculations would help to quantify the NLO efficiency of the molecule and guide the design of new materials with enhanced properties. While the potential for NLO applications is mentioned in general terms, specific computationally predicted NLO data for tris(p-nitrophenyl)methanol is absent from the scientific literature.
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical studies can be employed to investigate the detailed mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For tris(p-nitrophenyl)methanol, such studies could explore its synthesis, degradation pathways, or its reactions with other species. This level of detailed mechanistic investigation using computational methods has not been reported for this compound.
Catalytic Roles and Applications in Catalysis Research
Exploration of Methanol (B129727), tris(p-nitrophenyl)- as an Organic Catalyst
There is no direct scientific literature available that explores the use of Methanol, tris(p-nitrophenyl)- as an organic catalyst. However, the general class of triarylmethanols, to which this compound belongs, has been investigated for its potential catalytic activity. The catalytic utility of triarylmethanols is often associated with the formation of the corresponding stable triarylmethyl (trityl) carbocations. These cations can act as Lewis acids, capable of activating substrates in various organic transformations.
The tris(p-nitrophenyl)methyl cation, which would be derived from Methanol, tris(p-nitrophenyl)-, is expected to be a highly electron-deficient and potentially strong Lewis acid due to the electron-withdrawing nature of the three para-nitro groups. This characteristic suggests a theoretical potential for catalytic activity in reactions that are promoted by Lewis acids.
Mechanistic Studies of Catalytic Activity and Intermediates in Reactions
As there are no reported catalytic applications for Methanol, tris(p-nitrophenyl)-, no mechanistic studies or investigations into its catalytic intermediates have been published. For the broader class of triarylmethanol-based catalysts, the primary catalytic intermediate is the trityl cation. The general mechanism involves the in-situ generation of the trityl cation from the triarylmethanol precursor in the presence of an acid. This carbocation then interacts with a substrate to facilitate a chemical transformation, after which the catalyst is regenerated.
Should Methanol, tris(p-nitrophenyl)- be explored as a catalyst, mechanistic studies would likely focus on:
The conditions required to generate the tris(p-nitrophenyl)methyl cation.
The stability and reactivity of this carbocation intermediate.
The mode of activation of different substrates by the carbocation.
The kinetic profile of the catalyzed reaction.
Heterogeneous and Homogeneous Catalysis Paradigms
There is no available research on the application of Methanol, tris(p-nitrophenyl)- in either heterogeneous or homogeneous catalysis. In principle, as a soluble organic molecule, it would be a candidate for use in homogeneous catalysis , where the catalyst is in the same phase as the reactants.
For heterogeneous catalysis , the molecule would need to be immobilized on a solid support, such as silica or a polymer resin. This approach could offer advantages in terms of catalyst separation and recycling. The feasibility of such immobilization would depend on developing appropriate synthetic strategies to anchor the tris(p-nitrophenyl)methanol scaffold to a solid surface without compromising its potential catalytic activity.
Design Principles for Enhanced Catalytic Performance of Related Scaffolds
While specific design principles for enhancing the catalytic performance of Methanol, tris(p-nitrophenyl)- have not been developed, general strategies for improving triarylmethanol-based catalysts can be considered. These principles typically focus on modifying the electronic and steric properties of the aryl groups to tune the stability and reactivity of the corresponding trityl cation.
Key Design Principles for Triarylmethanol Scaffolds:
| Design Principle | Effect on Catalytic Performance | Example of Modification |
| Electronic Tuning | Increasing the Lewis acidity of the trityl cation by introducing electron-withdrawing groups on the phenyl rings. | Substitution with nitro, fluoro, or cyano groups. |
| Steric Hindrance | Modifying the steric bulk around the central carbon to influence substrate selectivity and catalyst stability. | Introduction of bulky substituents at the ortho positions of the phenyl rings. |
| Immobilization | Anchoring the triarylmethanol to a solid support to facilitate catalyst recovery and reuse. | Functionalization of the phenyl rings with groups suitable for grafting onto a support. |
| Chiral Modification | Introducing chiral elements to the scaffold for applications in asymmetric catalysis. | Use of chiral substituents on the aryl rings. |
The application of these principles to the Methanol, tris(p-nitrophenyl)- scaffold could pave the way for the development of novel catalysts. However, this remains a theoretical prospect pending experimental validation.
Photophysical Phenomena and Research in Optoelectronic Materials
Detailed Analysis of Light Absorption and Emission Mechanisms
The emission properties, such as fluorescence and phosphorescence, are highly dependent on the efficiency of intersystem crossing between singlet and triplet excited states. In many nitroaromatic compounds, the emission is often weak or quenched due to efficient non-radiative decay pathways. However, the specific molecular geometry and electronic structure of Methanol (B129727), tris(p-nitrophenyl)- could potentially lead to unique emission characteristics.
Investigation of Aggregation-Induced Photophysical Effects (e.g., AIE)
A fascinating phenomenon observed in similarly structured molecules is Aggregation-Induced Emission (AIE). In a related compound, triphenylmethanol (B194598) (TPOH), which lacks the nitro substituents, a remarkable photoactivatable AIE has been observed. TPOH is non-emissive in solution but becomes strongly fluorescent in the aggregated state or on a solid surface after irradiation with UV light. rsc.orgrsc.org This effect is attributed to the restriction of intramolecular rotation in the aggregated state, which blocks non-radiative decay channels and opens up a radiative pathway.
While direct studies on the AIE properties of Methanol, tris(p-nitrophenyl)- are yet to be reported, its structural similarity to TPOH suggests that it could exhibit interesting aggregation-dependent photophysical behavior. The interplay between the propeller-like structure of the triphenylmethyl core and the electronic effects of the nitro groups could lead to novel AIE or aggregation-caused quenching (ACQ) phenomena. Further research into the aggregation of Methanol, tris(p-nitrophenyl)- in various solvent systems and in the solid state is crucial to uncover its potential in this area.
Photochemical Reactivity and Stability Studies
The photochemical reactivity and stability of nitroaromatic compounds are of significant interest. The stability of these compounds can be influenced by the position of the nitro group on the aromatic ring. nih.gov Generally, the electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, and upon photoexcitation, these compounds can undergo various photochemical reactions.
For instance, the related triphenylmethanol can undergo a reversible photochemical reaction where UV irradiation induces fluorescence, which can then be quenched by irradiation at a different wavelength. rsc.org The stability of polynitrated aromatic compounds is a complex area of study, with degradation pathways often involving the reduction of the nitro groups or reactions involving the aromatic rings. nih.gov The photochemical stability of Methanol, tris(p-nitrophenyl)- under various light conditions and in different chemical environments is a critical parameter for its potential applications and warrants detailed investigation.
Research into Potential as a Component in Organic Electronic Devices (e.g., Organic Photodetectors, Organic Light-Emitting Diodes)
The photoresponsive nature of Methanol, tris(p-nitrophenyl)- makes it a candidate for application in organic electronic devices. ontosight.ai Materials with high charge carrier mobility and tunable optical properties are sought after for use in organic photodetectors (OPDs) and organic light-emitting diodes (OLEDs).
Exploration of Photosensitization Properties for Energy Transfer Processes
Photosensitizers are molecules that, upon absorbing light, can transfer the absorbed energy to another molecule, initiating a photochemical or photophysical process. The presence of nitro groups in Methanol, tris(p-nitrophenyl)- suggests that it could participate in energy transfer processes.
Nitrophenyl compounds can be involved in electron transfer processes, which are fundamental to many photosensitized reactions. researchgate.net The excited state of Methanol, tris(p-nitrophenyl)- could potentially act as an energy donor or acceptor in various systems. For example, it could be used to sensitize the formation of reactive oxygen species or to initiate photochemical reactions in other molecules. The efficiency of such energy transfer would depend on the excited-state energies and lifetimes of the donor and acceptor molecules. Further studies employing time-resolved spectroscopy are needed to explore and quantify the photosensitization capabilities of this compound.
Supramolecular Chemistry and Complexation Studies of Methanol, Tris P Nitrophenyl
Investigation of Host-Guest Interactions and Molecular Recognition Phenomena
The architecture of Methanol (B129727), tris(p-nitrophenyl)- suggests its potential as a host molecule. The propeller-like arrangement of the three nitrophenyl rings could form a defined cavity capable of encapsulating guest molecules. The nitro groups, being electron-deficient, can participate in dipole-dipole and charge-transfer interactions, particularly with electron-rich guest species. Furthermore, the central hydroxyl group can act as a hydrogen bond donor, providing a specific interaction site for guest coordination.
While direct host-guest studies on Methanol, tris(p-nitrophenyl)- are limited, research on analogous triphenylmethanol (B194598) derivatives highlights the potential for molecular recognition. For instance, the related compound Tris(4-chlorophenyl)methanol has been shown to act as a competitive antagonist for the human androgen receptor. nih.gov This interaction, which occurs within a biological binding pocket, demonstrates that the triphenylmethanol framework can engage in specific molecular recognition events. The study revealed competitive inhibition with apparent inhibitory constant (Ki(app)) values in the sub-micromolar range, indicating a significant binding affinity. nih.gov
The binding affinity in such systems can be quantified using various techniques, including spectroscopic titrations (UV-Vis, fluorescence, NMR) and isothermal titration calorimetry. In situ FTIR spectroscopy is another powerful tool for measuring association constants (Ka) and gaining insight into the conformational changes of the host and guest upon complexation. chemrxiv.org For a hypothetical host-guest system involving Methanol, tris(p-nitrophenyl)-, one would expect the nitro group vibrations to be particularly sensitive to the binding of a guest.
Table 1: Kinetic Parameters for the Competitive Inhibition of the Human Androgen Receptor by the Analogue Tris(4-chlorophenyl)methanol
| Parameter | Value |
| Ki(app) | 0.20 - 0.26 µM |
| Km(app) for DHT | 3.1 - 9.8 pM |
| Data derived from a study on Tris(4-chlorophenyl)methanol, a structural analogue of Methanol, tris(p-nitrophenyl)-. nih.gov |
Formation of Metal-Organic Complexes and Coordination Chemistry Studies
The hydroxyl group of Methanol, tris(p-nitrophenyl)- can act as a ligand, coordinating to metal centers. Additionally, the nitro groups can engage in weaker interactions with metal ions, potentially leading to the formation of polynuclear or extended metal-organic complexes. The coordination of the hydroxyl group to a metal center would likely alter the electronic properties of the entire molecule, which could be probed by spectroscopic methods.
Studies on the simpler analogue, (4-nitrophenyl)methanol, have shown its ability to coordinate with metal centers. For example, a zinc(II) complex has been structurally characterized where two (4-nitrophenyl)methanol molecules are coordinated to the metal ion. nih.gov In this complex, the alcohol acts as a monodentate ligand through its oxygen atom. This demonstrates the fundamental coordinating ability of the hydroxymethyl group attached to a nitrophenyl ring.
In a broader context, tripodal ligands based on different scaffolds are widely used to create complex coordination compounds, including metal-organic frameworks (MOFs) and polyhedral coordination cages. whiterose.ac.uk The defined geometry of Methanol, tris(p-nitrophenyl)- makes it a potential building block for such structures. The amino-functionalized analogue, Tris(4-aminophenyl)methanol, has been identified as a building block for covalent organic frameworks (COFs) and MOFs, underscoring the utility of the triphenylmethanol core in constructing extended, porous materials.
Self-Assembly Processes and Fabrication of Ordered Supramolecular Structures
Non-covalent interactions are the driving forces for the self-assembly of molecules into well-defined supramolecular structures. For Methanol, tris(p-nitrophenyl)-, hydrogen bonding involving the hydroxyl group and π-π stacking interactions between the electron-deficient nitrophenyl rings are expected to be the dominant forces in its self-assembly.
Detailed structural analysis of (4-nitrophenyl)methanol reveals how these interactions can lead to ordered structures in the solid state. nih.gov In its crystal structure, molecules of (4-nitrophenyl)methanol form infinite chains through O-H···O hydrogen bonds between the hydroxyl group and a nitro group of an adjacent molecule. nih.gov These chains are further linked by weaker C-H···O interactions into double-stranded ribbons. nih.gov These ribbons then stack via π-π interactions between the nitro-substituted benzene (B151609) rings, with centroid-centroid distances of 3.6514 Å and 3.8044 Å. nih.gov
These findings suggest that Methanol, tris(p-nitrophenyl)-, with its three nitrophenyl groups, could engage in extensive π-π stacking and hydrogen bonding to form complex three-dimensional networks. The propeller shape of the molecule could lead to the formation of porous structures, where the voids could potentially be occupied by solvent molecules or other guests. The self-assembly of tritopic phosphate-based precursors into molecular cages demonstrates how molecules with three-fold symmetry can form discrete, cavity-containing architectures. nih.gov
Table 2: Intermolecular Interaction Distances in the Crystal Structure of the Analogue (4-nitrophenyl)methanol
| Interaction Type | Atom Pair | Distance (Å) |
| Hydrogen Bond | O-H···O(nitro) | 2.9095 |
| π-π Stacking | Centroid-Centroid | 3.6514 |
| π-π Stacking | Centroid-Centroid | 3.8044 |
| Data from the crystal structure of (4-nitrophenyl)methanol. nih.gov |
Applications in Chemo-sensing and Selective Binding Research
The electronic properties of Methanol, tris(p-nitrophenyl)- make it a candidate for applications in chemosensing. The electron-withdrawing nitro groups render the aromatic rings electron-deficient, which could lead to observable changes in its photophysical properties upon interaction with electron-rich analytes. For instance, the formation of a charge-transfer complex with an analyte could result in a distinct color change or a change in its fluorescence emission.
The deprotonation of the related compound, tris(4-nitrophenyl)methane (B11954918), by a base results in the formation of a strongly colored blue carbanion, which is a clear indication of how the electronic structure is affected by chemical stimuli. sciencemadness.org This suggests that Methanol, tris(p-nitrophenyl)-, upon deprotonation of its hydroxyl group, could also exhibit significant changes in its absorption spectrum, a property that could be harnessed for colorimetric sensing of pH or specific basic analytes.
Furthermore, the potential of this molecule to act as a host for specific guests opens up possibilities for selective binding research. A synthetic receptor based on this scaffold could be designed to selectively bind certain anions or neutral molecules, with the binding event being signaled by a change in color or fluorescence. Computational studies on systems like bis(4-nitrophenyl)squaramide interacting with halide anions show how the nitro-phenyl motif can be used in the design of selective anion receptors. researchgate.net While direct applications of Methanol, tris(p-nitrophenyl)- in chemosensing have yet to be reported, its structural and electronic features provide a strong rationale for its investigation in this area.
Analytical Methodologies for Characterization and Research Applications of Methanol, Tris P Nitrophenyl
Chromatographic Separation Techniques for Purity Assessment and Isolation in Research (e.g., HPLC, GC)
Chromatographic techniques are indispensable for the separation and purity verification of synthesized Methanol (B129727), tris(p-nitrophenyl)-. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal methods utilized in research laboratories.
High-Performance Liquid Chromatography (HPLC):
For a compound with the structural complexity and polarity of Methanol, tris(p-nitrophenyl)-, reversed-phase HPLC (RP-HPLC) is a commonly employed technique. While specific studies detailing the HPLC analysis of this exact compound are not extensively available in public literature, methods for structurally similar compounds, such as tris(4-nitrophenyl)amine (B15934) and p-nitrophenol derivatives, provide valuable insights.
A typical RP-HPLC setup for the analysis of aromatic nitro compounds would involve a C18 or a phenyl-based stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer. The choice of organic modifier is crucial; for instance, methanol can enhance π-π interactions with phenyl stationary phases, potentially offering better selectivity for aromatic analytes. mdpi.com The detection is usually carried out using a UV-Vis detector, as the multiple nitrophenyl groups in Methanol, tris(p-nitrophenyl)- are strong chromophores.
A method for the simultaneous analysis of 4-nitrophenol (B140041) (PNP) and its metabolites utilized a C18 column with an isocratic elution of methanol and a citrate (B86180) buffer (pH 6.2) containing a tetrabutylammonium (B224687) bromide (TBAB) ion-pairing agent, with UV detection at 290 nm. rsc.org Such an approach could be adapted for the analysis of Methanol, tris(p-nitrophenyl)-, with optimization of the mobile phase composition and pH to achieve adequate retention and resolution.
Gas Chromatography (GC):
Gas chromatography is another powerful tool for the analysis of volatile and thermally stable compounds. While the high molecular weight and polarity of Methanol, tris(p-nitrophenyl)- might present challenges for direct GC analysis, derivatization could be employed to increase its volatility. However, information on the specific GC analysis of this compound is scarce in available research.
For related compounds like methanol, various GC methods have been established. These often utilize columns such as Carbowax 20M on various supports. 20.210.105 For more complex molecules like nitrophenols, derivatization is often necessary to prevent interactions with the column and improve sensitivity. umich.edu Should GC analysis of Methanol, tris(p-nitrophenyl)- be required, a high-temperature capillary column with a suitable stationary phase, possibly after a derivatization step, would be necessary.
| Parameter | HPLC for Aromatic Nitro Compounds |
| Stationary Phase | C18, Phenyl |
| Mobile Phase | Methanol/Acetonitrile and aqueous buffer |
| Detector | UV-Vis |
| Typical Wavelength | 254 nm or specific λmax |
Spectrophotometric Quantification Methods in Research Assays
Spectrophotometry, particularly UV-Visible (UV-Vis) spectroscopy, is a fundamental technique for the quantification of Methanol, tris(p-nitrophenyl)- in research assays, leveraging its strong light-absorbing properties.
The presence of three p-nitrophenyl groups, which are potent chromophores, results in significant absorption in the UV-Vis region of the electromagnetic spectrum. The wavelength of maximum absorbance (λmax) for p-nitrophenol itself is known to be around 317 nm in acidic conditions and shifts to around 400 nm in basic media due to the formation of the p-nitrophenolate ion. researchgate.net The λmax for Methanol, tris(p-nitrophenyl)- would be influenced by the combined electronic effects of the three nitrophenyl groups and the central methanol carbon.
Research on the transesterification of a related compound, tris(p-nitrophenyl) phosphate, utilized UV-Vis spectroscopy to monitor the reaction progress, highlighting the utility of this technique for quantitative studies of such molecules. researchgate.net
| Parameter | UV-Vis Spectrophotometry for p-Nitrophenol |
| λmax (acidic) | ~317 nm |
| λmax (basic) | ~400 nm |
| Principle | Beer-Lambert Law |
| Application | Quantification, Reaction Monitoring |
Electrochemical Detection Approaches for Research Purposes
Electrochemical methods offer a sensitive and selective alternative for the detection and quantification of electroactive compounds like Methanol, tris(p-nitrophenyl)-. The nitro groups in the molecule are readily reducible, making techniques like voltammetry highly applicable.
The electrochemical reduction of aromatic nitro compounds has been extensively studied. For instance, the electrochemical reduction of 4-nitrophenol has been investigated at various electrodes, including glassy carbon, silver, and gold. mdpi.com The reduction process is typically pH-dependent and can proceed through several steps, often involving the formation of a hydroxylamine (B1172632) derivative and ultimately the corresponding amine.
While specific electrochemical data for Methanol, tris(p-nitrophenyl)- is not widely published, studies on similar molecules provide a strong basis for developing such methods. For example, the electrochemical reduction of m-nitrophenol in an aqueous methanol medium has been characterized, showing distinct reduction peaks. researchgate.net Research on the electrochemical reduction of 4-nitrophenol has demonstrated that the choice of electrode material and the applied potential are critical parameters for achieving efficient and clean reduction. mdpi.comrsc.org
An electrochemical sensor for Methanol, tris(p-nitrophenyl)- would likely involve a modified electrode to enhance sensitivity and selectivity. The reduction potential would serve as a qualitative identifier, while the peak current would be proportional to its concentration, allowing for quantitative measurements.
| Technique | Principle | Key Parameters |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Peak Potential (Ep), Peak Current (Ip) |
| Differential Pulse Voltammetry | A voltammetric technique that uses a series of regular voltage pulses superimposed on a linear voltage sweep. | Peak Potential (Ep), Peak Current (Ip) |
| Amperometry | Measures the electric current resulting from an electrochemical reaction at a constant potential. | Limiting Current (Ilim) |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tris(p-nitrophenyl)methanol, and how do reaction conditions influence yield?
- Methodology :
- Grignard Reaction : Reacting p-nitrobenzaldehyde with methylmagnesium bromide in anhydrous ether, followed by acid quenching. Purification via recrystallization from methanol/water mixtures improves yield (≥75%) .
- Transesterification : Using acidic or basic catalysis (e.g., H₂SO₄ or NaOCH₃) to exchange alkoxy groups in ester precursors. Excess methanol drives equilibrium completion, achieving ~65% yield under reflux (60–80°C) .
- Critical Parameters : Solvent polarity, catalyst loading, and temperature control are critical to minimize nitro-group reduction or undesired byproducts.
Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structure and purity of tris(p-nitrophenyl)methanol?
- Methodology :
- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms aromatic proton environments (δ 7.8–8.3 ppm for nitro-substituted phenyl) and the methanol proton (δ 5.1 ppm) .
- HPLC : Reverse-phase HPLC with methanol-acetonitrile-buffer mobile phases (e.g., 70:30 methanol-acetonitrile to pH 7.5 buffer) resolves impurities. Retention time ~12.5 min under isocratic conditions .
- Mass Spectrometry : ESI-MS in methanol/water (50:50) shows [M+H]⁺ peak at m/z 306.4 (calculated: 305.37) .
Advanced Research Questions
Q. How does tris(p-nitrophenyl)methanol serve as a substrate in enzymatic activity assays, particularly for lipases?
- Methodology :
- Hydrolysis Kinetics : The compound acts as a chromogenic substrate. Lipase-catalyzed hydrolysis releases p-nitrophenol, monitored spectrophotometrically at 405 nm. Activity is calculated using ε = 18,300 M⁻¹cm⁻¹ .
- Optimization : Assays in 40 mM Britton-Robinson buffer (pH 7.8–8.5) at 35–45°C maximize activity. Substrate concentration (0.1–1.0 mM) avoids enzyme saturation .
- Data Interpretation : Non-linear Michaelis-Menten plots may indicate allosteric effects or substrate inhibition.
Q. What strategies resolve contradictions in kinetic data from enzyme inhibition studies using tris(p-nitrophenyl)methanol?
- Methodology :
- Buffer Consistency : Use MOPS buffer (pH 8.1) in 85:15 water/methanol to stabilize catalytic intermediates and reduce solvent interference .
- Control Experiments : Include blanks with heat-inactivated enzyme to account for non-enzymatic hydrolysis.
- Statistical Validation : Triplicate measurements with error bars (±5% SD) and ANOVA analysis identify outliers .
Q. How does the steric and electronic nature of the nitro groups influence catalytic hydrolysis rates?
- Methodology :
- Comparative Kinetics : Compare hydrolysis rates with analogous compounds (e.g., tris(p-aminophenyl)methanol) under identical conditions.
- DFT Calculations : Model transition states using Gaussian09 to evaluate nitro-group electron-withdrawing effects on reaction barriers .
Safety and Handling Protocols
Q. What safety protocols are essential when handling tris(p-nitrophenyl)methanol in laboratory settings?
- Guidelines :
- PPE : Nitrile gloves, lab coat, and safety goggles. Avoid skin contact due to potential sensitization .
- Ventilation : Use fume hoods for synthesis and hydrolysis steps to mitigate nitro-group-derived toxic vapors .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
